molecular formula C18H21N3O3S B5589274 (3aS*,7aR*)-5-methyl-2-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid

(3aS*,7aR*)-5-methyl-2-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid

Cat. No. B5589274
M. Wt: 359.4 g/mol
InChI Key: LJHBATMWLHZIOR-UGSOOPFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aS*,7aR*)-5-methyl-2-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.13036271 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

Research in chemical synthesis and modification explores the creation and alteration of complex molecules for various applications. Compounds similar to the one mentioned are often synthesized and modified to understand their structural and functional properties. For instance, the experimental and quantum-chemical calculations on 1H-pyrazole-3-carboxamide derivatives highlight the synthetic processes and structural determinations of related compounds, which can shed light on potential synthetic routes and modifications for your compound of interest (Yıldırım, Kandemirli, & Akçamur, 2005).

Biological Studies and Applications

Compounds with structures similar to the one are often the subject of biological studies to discover their potential therapeutic applications. For example, the synthesis and biological studies of novel thiazolidinones showcase the exploration of related compounds for their biological activity, providing a framework for investigating the biological applications of your compound (Revanasiddappa & Subrahmanyam, 2009).

Material Science and Physical Properties

Research in material science involves examining the physical properties of compounds and their potential applications in various fields. The synthesis and study of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, for instance, delve into the structural investigation and physicochemical properties of compounds with related structures, which can provide insights into the material science applications of the compound you're interested in (Tzimopoulos et al., 2010).

Antimicrobial Activity

Exploring the antimicrobial activity of compounds is a significant area of research in the pharmaceutical industry. Studies on new pyridine derivatives, such as the synthesis and antimicrobial activity of new pyridine derivatives-I, offer valuable information on the potential antimicrobial properties of compounds with similar structures, guiding research into the antimicrobial applications of your compound (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name

(3aS,7aR)-5-methyl-2-(2-methyl-1,3-benzothiazole-6-carbonyl)-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-11-19-14-4-3-12(7-15(14)25-11)16(22)21-8-13-5-6-20(2)9-18(13,10-21)17(23)24/h3-4,7,13H,5-6,8-10H2,1-2H3,(H,23,24)/t13-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHBATMWLHZIOR-UGSOOPFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC4CCN(CC4(C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)N3C[C@@H]4CCN(C[C@@]4(C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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